Griseophenone C

CAS No.:

Cat. No.: VC1942655

Molecular Formula: C16H16O6

Molecular Weight: 304.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O6 |

|---|---|

| Molecular Weight | 304.29 g/mol |

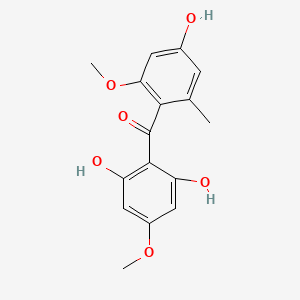

| IUPAC Name | (2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxy-2-methoxy-6-methylphenyl)methanone |

| Standard InChI | InChI=1S/C16H16O6/c1-8-4-9(17)5-13(22-3)14(8)16(20)15-11(18)6-10(21-2)7-12(15)19/h4-7,17-19H,1-3H3 |

| Standard InChI Key | XZDCIORWACLZKX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)OC)O)OC)O |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)OC)O)OC)O |

Introduction

Chemical Structure and Properties

Griseophenone C is characterized by a benzophenone scaffold with multiple functional groups strategically positioned across its structure. The compound has the molecular formula C16H16O6 and a systematic chemical name of (2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxy-2-methoxy-6-methylphenyl)methanone . Its structure features two aromatic rings connected by a carbonyl group, with hydroxyl, methoxy, and methyl substituents that contribute to its unique biochemical properties and biological activities.

Fundamental Physical and Chemical Properties

The physical and chemical characteristics of Griseophenone C are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C16H16O6 |

| Exact Mass | 304.09415 g/mol |

| SMILES | CC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)OC)O)OC)O |

| InChIKey | XZDCIORWACLZKX-UHFFFAOYSA-N |

These properties establish Griseophenone C as a moderately complex organic molecule with multiple functional groups that influence its reactivity and biological interactions . The presence of multiple hydroxyl groups contributes to its polarity and potential for hydrogen bonding, while the methoxy groups add lipophilic character, potentially enabling it to interact with both hydrophilic and hydrophobic environments in biological systems.

Spectroscopic Characteristics

Mass spectrometry has been instrumental in identifying and characterizing Griseophenone C in complex mixtures. The compound exhibits specific mass spectral characteristics that facilitate its identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 305.10198 | 168.2 |

| [M+Na]+ | 327.08392 | 181.1 |

| [M+NH4]+ | 322.12852 | 173.6 |

| [M+K]+ | 343.05786 | 177.0 |

| [M-H]- | 303.08742 | 169.6 |

| [M+Na-2H]- | 325.06937 | 173.0 |

| [M]+ | 304.09415 | 170.3 |

| [M]- | 304.09525 | 170.3 |

Biosynthetic Significance

Griseophenone C occupies a pivotal position in fungal secondary metabolism, particularly in the biosynthetic pathway leading to the medicinally important antifungal compound griseofulvin.

Position in the Griseofulvin Biosynthetic Pathway

As a key precursor in the griseofulvin biosynthetic pathway, Griseophenone C represents an important intermediate in fungal secondary metabolism . The biosynthetic relationship between these compounds illuminates the complex orchestration of enzymatic processes in fungi that produce bioactive molecules. This relationship has been established through both isolation studies and biosynthetic investigations that track the metabolic progression from Griseophenone C to griseofulvin.

Relationship with Other Griseophenones

Griseophenone C belongs to a family of structurally related benzophenones, including Griseophenone B and Griseophenone D . These compounds differ in their oxidation states and substitution patterns, representing various stages in the biosynthetic pathway. The structural variations among these related compounds provide insights into the sequential modifications that occur during secondary metabolite biosynthesis in fungi.

Conversion to Other Secondary Metabolites

Research has demonstrated that Griseophenone C can serve as a precursor to compounds beyond the griseofulvin pathway. For example, inhibition of the chlorination step in the Griseophenone C transformation pathway can lead to the production of Griseoxanthone C, a xanthone derivative with its own biological activities . This relationship highlights the interconnected nature of fungal secondary metabolite biosynthetic networks and the potential for metabolic engineering to produce diverse bioactive compounds.

Biological Activities

Griseophenone C exhibits notable biological activities that extend beyond its role as a biosynthetic intermediate, making it a compound of interest for potential therapeutic applications.

Antimicrobial Properties

Griseophenone C has demonstrated significant antibacterial activity against several bacterial species of clinical importance. Particularly noteworthy is its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, two pathogens of considerable concern in healthcare settings . This activity against both Gram-positive and Gram-negative bacteria suggests a potentially broad spectrum of antimicrobial action, distinguishing it from some of its structurally related compounds.

Comparative Biological Activity

While griseofulvin is primarily recognized for its antifungal properties, Griseophenone C appears to exhibit stronger antibacterial activity. This distinction in bioactivity profiles between biosynthetically related compounds demonstrates how subtle structural differences can lead to significant variations in biological effects and potential therapeutic applications.

Analytical Detection and Identification

The identification and quantification of Griseophenone C in complex biological matrices require sophisticated analytical techniques due to its structural complexity and potential presence in low concentrations.

Mass Spectrometric Analysis

Mass spectrometry has proven to be an effective technique for the detection and characterization of Griseophenone C in fungal extracts and other biological samples. The compound can be identified based on its molecular formula (C16H16O6) and characteristic fragmentation patterns . High-resolution mass spectrometry enables accurate mass measurements that can distinguish Griseophenone C from isobaric compounds that may co-occur in complex matrices.

Advanced Analytical Approaches

Natural Occurrence and Distribution

Understanding the natural sources and distribution of Griseophenone C provides insights into its ecological role and potential for sustainable production.

Fungal Sources

Griseophenone C has been primarily identified in various fungal species, with notable presence in isolates of Xylaria ellisii . This filamentous fungus produces Griseophenone C alongside other related compounds including griseofulvin and dechlorogriseofulvin. The co-occurrence of these compounds supports the biosynthetic relationship between them and provides natural sources for their isolation and study.

Ecological Significance

The production of Griseophenone C and related compounds by fungi suggests their potential ecological roles in microbial communities. Secondary metabolites often serve as chemical defense mechanisms or signaling molecules in ecological interactions. The antimicrobial properties of Griseophenone C may provide producing organisms with competitive advantages in their natural habitats, inhibiting the growth of competing microorganisms.

Research Implications and Future Directions

The unique chemical structure and biological activities of Griseophenone C present numerous opportunities for future research across multiple disciplines.

Biosynthetic Engineering

Understanding the biosynthetic pathway involving Griseophenone C could enable metabolic engineering approaches to enhance the production of this compound or related bioactive molecules. Manipulating the enzymes involved in the conversion of Griseophenone C to griseofulvin or other derivatives could potentially yield novel compounds with improved pharmacological properties or unique biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume